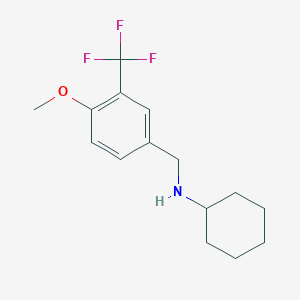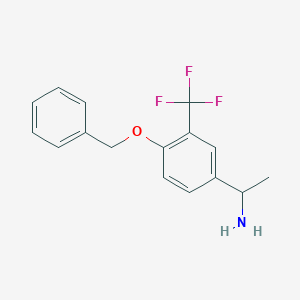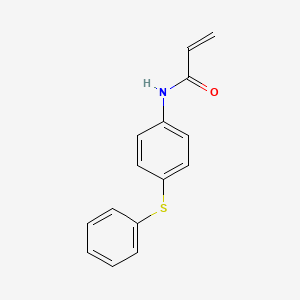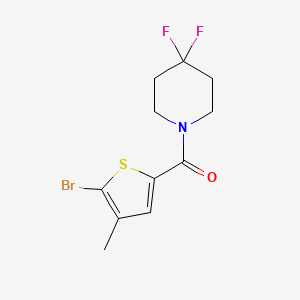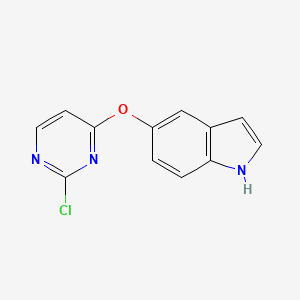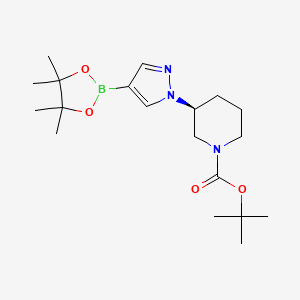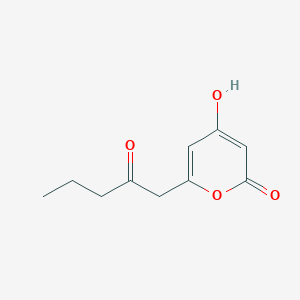
4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one
Descripción general
Descripción
4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
HIV Protease Inhibitors : Derivatives like 6-phenyl-4-hydroxy-pyran-2-ones have potential as HIV protease inhibitors. Polar substituents could enhance their activity (Steinbaugh et al., 1996).
Antioxidant Activity : Compounds synthesized from a pseudo-multicomponent reaction involving 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl derivatives show excellent antioxidant properties (Saher et al., 2018).
Poly-oxygenated Compound Synthesis : A study developed a one-pot method for obtaining 6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one from bio-based 2,5-bis-hydroxymethylfuran, offering access to poly-oxygenated compounds under mild conditions (Gelmini et al., 2016).
Antimicrobial Properties : Derivatives with bulkier C-2 substituents, such as 6-hydroxy-2H-pyran-3(6H)-one, exhibit significant antimicrobial activity against gram-positive bacteria (Georgiadis et al., 1992).
Anti-corrosion Performance : Pyran-2-one derivatives have shown promising anti-corrosion performance on mild steel in acidic mediums (El Hattak et al., 2021).
Synthesis of Biologically Active Compounds : Various studies have demonstrated efficient methods for synthesizing biologically active compounds from 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl derivatives and similar structures (Zhiani, 2016); (Hoseinpour et al., 2020).
Medicinal Applications : Dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, synthesized using 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, have potential medicinal applications in various fields (Borah et al., 2021).
Pharmaceutical Intermediates : The synthesis of maltol, ethyl maltol, and pyromeconic acid from 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones facilitates the production of pharmaceutical intermediates (Torii et al., 1976).
Biomedical Applications : Electrocatalytic and multicomponent approaches have been developed for synthesizing medicinally relevant pyrano[4,3-b]pyran scaffolds, showcasing potential for biomedical applications (Elinson et al., 2013).
Propiedades
IUPAC Name |
4-hydroxy-6-(2-oxopentyl)pyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-3-7(11)4-9-5-8(12)6-10(13)14-9/h5-6,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJCWQKETIWUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=CC(=CC(=O)O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



